REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([N+:23]([O-])=O)=[C:11]([CH:16]=[CH:17]N2CCCC2)[C:12]([Br:15])=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CC(O)=O.[Fe]>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[C:11]2[C:10]=1[NH:23][CH:17]=[CH:16]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
1-[-2-(3-Benzyloxy-6-bromo-2-nitro-phenyl)-vinyl]-pyrrolidine
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C(=CC1)Br)C=CN1CCCC1)[N+](=O)[O-]
|
Name
|
Intermediate 82
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C(=CC1)Br)C=CN1CCCC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
while still warm
|
Type
|
CUSTOM
|
Details
|
The residue was evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in toluene
|
Type
|
WASH
|
Details
|
eluted with toluene/hexane 1/1
|
Type
|
CUSTOM
|
Details
|
Obtained 3.1 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC(=C2C=CNC12)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |